molecular formula C12H14O2 B14376945 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal CAS No. 88165-28-0

3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal

Cat. No.: B14376945
CAS No.: 88165-28-0
M. Wt: 190.24 g/mol
InChI Key: NKVKYBDJUQJQKA-UHFFFAOYSA-N
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Description

3-(4-Methoxybicyclo[420]octa-1,3,5-trien-7-yl)propanal is a complex organic compound characterized by its bicyclic structure and methoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of a methoxy-substituted benzocyclobutene with a suitable aldehyde under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.

Scientific Research Applications

3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal involves its interaction with specific molecular targets and pathways. The methoxy group and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
  • (7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Uniqueness

3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This distinguishes it from other similar compounds, which may have different functional groups or substitution patterns, leading to variations in their chemical properties and reactivity.

Properties

CAS No.

88165-28-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanal

InChI

InChI=1S/C12H14O2/c1-14-11-5-4-10-7-9(3-2-6-13)12(10)8-11/h4-6,8-9H,2-3,7H2,1H3

InChI Key

NKVKYBDJUQJQKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2CCC=O)C=C1

Origin of Product

United States

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